molecular formula C19H18N4OS B2440542 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide CAS No. 1797028-25-1

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide

Cat. No. B2440542
CAS RN: 1797028-25-1
M. Wt: 350.44
InChI Key: LPCSTYFACUGEHA-UHFFFAOYSA-N
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Description

“N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide” is a chemical compound . Thiazoles, which are an important class of five-membered heterocyclic compounds, are known to exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of such compounds often involves the creation of a thiazole ring with variable substituents as target structures . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions of thiazoles are often influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Future Directions

The future directions in the research of such compounds could involve the design and development of different thiazole derivatives to enhance their biological activities . This could be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-18(14-3-1-4-14)21-15-8-6-13(7-9-15)17-12-25-19(23-17)22-16-5-2-10-20-11-16/h2,5-12,14H,1,3-4H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCSTYFACUGEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide

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